1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde
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Overview
Description
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound includes a quinoline core with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, using dimethoxymethane with phenylethylamine in the presence of hydrochloric acid at elevated temperatures can yield the desired product .
Chemical Reactions Analysis
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be compared with other similar compounds such as:
1-Benzyl-2-oxo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-12-14-6-8-16-15(10-14)7-9-17(20)18(16)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2 |
InChI Key |
JVPXCSOXUJYMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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